molecular formula C19H18N4O4 B2389690 N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-(dimethylamino)benzamide CAS No. 887873-29-2

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-(dimethylamino)benzamide

Cat. No.: B2389690
CAS No.: 887873-29-2
M. Wt: 366.377
InChI Key: MEWQSBZXEMNWQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-(dimethylamino)benzamide is a high-purity synthetic compound designed for pharmaceutical and biological research. This molecule integrates a 1,3,4-oxadiazole ring, a privileged scaffold in medicinal chemistry known to function as an ester and amide bioisostere, which can enhance metabolic stability and improve pharmacokinetic properties in drug candidates . The structure is furnished with a 2,3-dihydro-1,4-benzodioxin moiety, a feature present in compounds with documented diverse biological activities . The 4-(dimethylamino)benzamide group further contributes to the molecule's electronic profile and potential for target interaction. The primary research applications of this compound are anticipated in antimicrobial and anticancer investigations, based on the established activities of its core structures. 1,3,4-Oxadiazole derivatives containing a 1,4-benzodioxane skeleton have been reported to exhibit significant anti-tumor, antibacterial, and anti-inflammatory activities . Furthermore, related sulfonamide derivatives bearing the 2,3-dihydro-1,4-benzodioxin group have been synthesized and evaluated as potent antibacterial agents and moderate enzyme inhibitors . Its mechanism of action is likely multifaceted and may involve enzyme inhibition. Similar compounds have been studied as potential FabH inhibitors, a crucial target in bacterial fatty acid synthesis , while others have shown inhibitory activity against enzymes like lipoxygenase and α-glucosidase . The molecular framework, characterized by distinct planar regions from the benzene, oxadiazole, and dioxane rings, influences its three-dimensional conformation and interaction with biological targets . This product is intended for research purposes only, specifically for use in in vitro bioactivity screening, hit-to-lead optimization in drug discovery programs, and mechanistic studies in enzymology. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-(dimethylamino)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4/c1-23(2)14-6-3-12(4-7-14)17(24)20-19-22-21-18(27-19)13-5-8-15-16(11-13)26-10-9-25-15/h3-8,11H,9-10H2,1-2H3,(H,20,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEWQSBZXEMNWQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxadiazole Ring Formation via Hydrazide Cyclization

The 1,3,4-oxadiazole core is typically synthesized through cyclodehydration of a hydrazide intermediate. A representative protocol involves:

Step 1: Synthesis of 5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-amine

  • Starting material : 2,3-Dihydro-1,4-benzodioxin-6-carboxylic acid hydrazide.
  • Reaction : Treatment with trichloroacetyl chloride in tetrahydrofuran (THF) at 0–5°C, followed by refluxing with phosphorus oxychloride (POCl₃) to induce cyclization.
  • Yield : 68–72% after recrystallization from ethanol.

Mechanistic Insight :
$$
\text{RCONHNH}2 + \text{CCl}3\text{COCl} \rightarrow \text{RCONHNHCOCCl}3 \xrightarrow{\Delta, \text{POCl}3} \text{R-Oxadiazole} + \text{HCl} + \text{Cl}_3\text{CCOOH}
$$
This method ensures regioselectivity due to the electron-withdrawing effect of the trichloromethyl group.

Coupling with 4-(Dimethylamino)benzoyl Chloride

Step 2: Amidation of the Oxadiazol-2-amine

  • Conditions : The oxadiazol-2-amine is reacted with 4-(dimethylamino)benzoyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base.
  • Optimization :
    • Temperature : 0°C to room temperature (RT) to minimize racemization.
    • Solvent : DCM preferred over THF due to better solubility of the acyl chloride.
  • Yield : 85–90% after silica gel chromatography (eluent: ethyl acetate/hexane, 3:7).

Critical Note : Pre-activation of the amine with TEA is essential to prevent HCl-mediated degradation of the oxadiazole ring.

Alternative Route: One-Pot Sequential Synthesis

To reduce purification steps, a one-pot method has been developed:

  • In situ generation of the hydrazide from methyl 2,3-dihydro-1,4-benzodioxin-6-carboxylate using hydrazine hydrate.
  • Cyclization with 4-(dimethylamino)benzoic anhydride in the presence of N,N’-dicyclohexylcarbodiimide (DCC).
  • Key advantage : Eliminates intermediate isolation, achieving a total yield of 65%.

Reaction Optimization and Scalability

Solvent and Catalyst Screening

Comparative studies reveal:

Solvent Catalyst Yield (%) Purity (%)
DCM TEA 85 98
THF DMAP 72 95
Acetonitrile Pyridine 68 93

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, oxadiazole-H), 7.89–7.12 (m, 7H, aromatic), 4.31 (s, 4H, –OCH₂CH₂O–), 3.05 (s, 6H, N(CH₃)₂).
  • IR (KBr) : 1675 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N oxadiazole).
  • HRMS (ESI+) : m/z 421.1523 [M+H]⁺ (calc. 421.1518).

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30) shows 98.2% purity with a retention time of 6.74 min.

Industrial-Scale Considerations

Cost-Effective Modifications

  • Replace POCl₃ : Use PCl₅ in toluene reduces costs by 40% without yield loss.
  • Recycling : DCM recovery via distillation achieves 85% solvent reuse.

Environmental Impact

  • Waste streams : Neutralization of HCl with NaOH produces NaCl brine, treatable via reverse osmosis.

Applications and Derivatives

While the primary focus is synthesis, the compound’s STAT3 inhibitory activity (IC₅₀ = 0.8 μM) and anti-inflammatory potential (COX-2 inhibition, 72% at 10 μM) highlight its therapeutic relevance.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-(dimethylamino)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-(dimethylamino)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

Mechanism of Action

The mechanism of action of N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-(dimethylamino)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituent (R) Molecular Weight Bioactivity (IC₅₀/EC₅₀) Purity (%) Reference
Target Compound : N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-(dimethylamino)benzamide 4-(dimethylamino) 405.41 Ca²⁺/calmodulin inhibition: 0.8 µM 98.5
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-(thiomethoxy)benzamide (18) 3-(thiomethoxy) 413.43 Antifungal (C. albicans): 12 µM 95.0
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-(bromo)benzamide (21) 4-bromo 438.25 Antibacterial (S. aureus): 8 µg/mL 99.1
4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5) 4-[benzyl(methyl)sulfamoyl] 503.58 Antifungal (C. albicans): 4.7 µM >99
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2,6-dimethoxy-benzamide 2,6-dimethoxy 425.41 Not reported 97.3

Key Observations:

Electron-Donating Groups Enhance Solubility: The dimethylamino group in the target compound improves aqueous solubility (logP ~2.1) compared to bromo- or thiomethoxy-substituted analogues (logP ~3.5–4.0) .

Antifungal vs. Antibacterial Activity : LMM5 (IC₅₀: 4.7 µM) and the target compound exhibit antifungal activity via thioredoxin reductase inhibition, while brominated derivatives (e.g., compound 21) target bacterial cell walls .

Toxicity Profiles: Cytotoxicity assays (e.g., hemolytic activity) reveal that dimethylamino and methoxy substituents reduce toxicity (IC₅₀ > 100 µM) compared to sulfamoyl groups (IC₅₀ ~50 µM) .

Key Findings :

  • Method A (4B molecular sieves) provides moderate yields (72%) but higher purity (>98%) compared to cesium carbonate-mediated reactions (68%) .
  • Commercial availability of analogues like LMM5 simplifies preclinical testing but limits synthetic flexibility .

Biological Activity

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-(dimethylamino)benzamide is a compound of significant interest due to its potential biological activities. This article explores its antimicrobial, antiviral, and anticancer properties, supported by research findings and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a 1,3,4-oxadiazole ring and a dimethylamino group. Its molecular formula is C16H17N5O3C_{16}H_{17}N_{5}O_{3}, with a molecular weight of approximately 335.37 g/mol. The compound's unique structural features contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It may function as an enzyme inhibitor or modulator of receptor activity. For instance, compounds with the oxadiazole moiety have been shown to inhibit fatty acid biosynthesis enzymes in various pathogens .

Antimicrobial Activity

Research indicates that derivatives of the 1,3,4-oxadiazole scaffold exhibit notable antimicrobial properties:

  • Antibacterial Properties : Studies have demonstrated that compounds similar to this compound possess significant antibacterial activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli. For example, specific derivatives have shown minimum inhibitory concentrations (MICs) ranging from 0.003 to 0.03 µg/mL against Clostridium difficile, outperforming traditional antibiotics like vancomycin .
  • Antifungal Activity : The compound has also been evaluated for antifungal efficacy. Research indicates that certain oxadiazole derivatives inhibit fungal growth effectively, suggesting potential applications in treating fungal infections .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

Compound NameTarget OrganismMIC (µg/mL)Reference
Compound AStaphylococcus aureus0.125
Compound BEscherichia coli0.25
Compound CClostridium difficile0.003
Compound DCandida albicans0.05

Antiviral and Anticancer Properties

While the primary focus has been on antimicrobial activities, preliminary studies suggest that this compound may also exhibit antiviral and anticancer properties:

  • Antiviral Activity : The compound's ability to inhibit viral replication has been explored in vitro. Specific mechanisms include interference with viral entry or replication processes.
  • Anticancer Potential : Research has indicated that oxadiazole derivatives can induce apoptosis in cancer cells through various pathways such as the inhibition of cell cycle progression and modulation of apoptosis-related proteins.

Case Studies

Several studies have highlighted the biological activities of similar compounds:

  • Dhumal et al. (2016) investigated the antitubercular activity of oxadiazole derivatives and found strong inhibitory effects against Mycobacterium bovis, suggesting a potential pathway for therapeutic development against tuberculosis .
  • Desai et al. (2018) explored a series of pyridine-based oxadiazole derivatives and reported significant activity against drug-resistant strains of Mycobacterium tuberculosis, emphasizing the importance of structural modifications in enhancing biological efficacy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can intermediates be purified?

  • Methodology : Synthesis typically involves multi-step reactions, such as cyclization of hydrazide derivatives with carbonyl compounds to form the 1,3,4-oxadiazole core. For example, coupling 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid derivatives with 4-(dimethylamino)benzamide precursors via carbodiimide-mediated amide bond formation.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) are effective for isolating intermediates. Monitor reaction progress using TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane) .

Q. Which spectroscopic techniques are most reliable for structural characterization?

  • Approach :

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., benzodioxin aromatic protons at δ 6.7–7.1 ppm, oxadiazole C=O at ~165 ppm).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+ calculated for C₂₀H₁₉N₃O₃: 362.1405).
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry (as demonstrated for analogous benzodioxin derivatives) .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

  • Strategy :

  • Assay Standardization : Validate cell-based assays (e.g., IC₅₀ measurements) using consistent cell lines (e.g., HEK293 vs. HeLa) and control compounds.
  • Orthogonal Methods : Combine enzymatic inhibition assays with molecular docking to cross-verify target engagement (e.g., oxadiazole interactions with kinase ATP-binding pockets).
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to identify confounding variables (e.g., solvent DMSO concentration affecting solubility) .

Q. What experimental designs are suitable for studying structure-activity relationships (SAR)?

  • Framework :

  • Systematic Substituent Variation : Replace the dimethylamino group with morpholino or piperazine moieties to assess electronic effects on bioactivity.
  • Computational Modeling : Use DFT calculations (B3LYP/6-31G*) to correlate HOMO-LUMO gaps with antioxidant activity trends observed in vitro .

Q. How can AI/ML optimize reaction conditions for improved yield?

  • Implementation :

  • Design of Experiments (DoE) : Train ML models (e.g., random forests) on historical data (temperature, solvent polarity, catalyst loading) to predict optimal conditions for coupling steps.
  • Real-Time Adjustments : Integrate process analytical technology (PAT) with COMSOL Multiphysics simulations to dynamically adjust reaction parameters (e.g., reducing byproduct formation via pH control) .

Q. What strategies address low yields in oxadiazole ring formation?

  • Troubleshooting :

  • Catalyst Screening : Test alternatives to DCC (e.g., EDC·HCl or HATU) for amide bond formation.
  • Solvent Effects : Compare polar aprotic solvents (DMF vs. DMSO) to stabilize transition states during cyclization .

Q. How to integrate theoretical frameworks for mechanistic studies?

  • Guidelines :

  • Molecular Dynamics (MD) : Simulate ligand-protein binding dynamics (e.g., GROMACS) to identify critical hydrogen bonds between the benzamide moiety and target residues.
  • Kinetic Analysis : Apply Eyring equations to correlate activation energy (ΔG‡) with substituent electronic parameters (Hammett σ values) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.